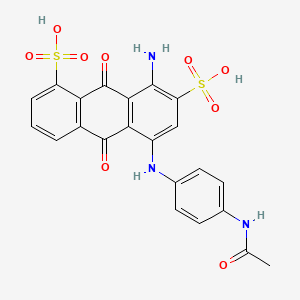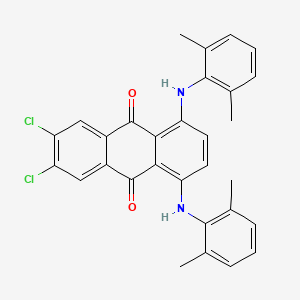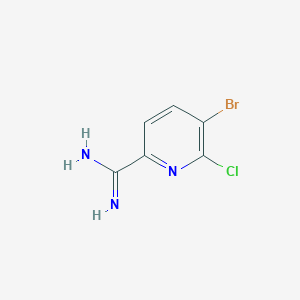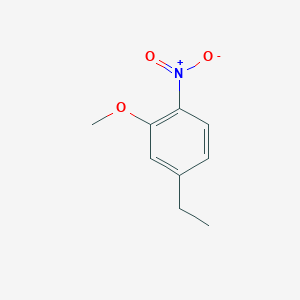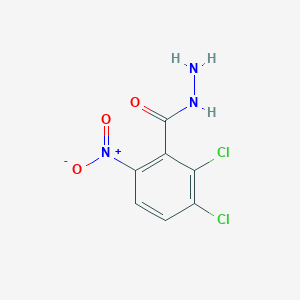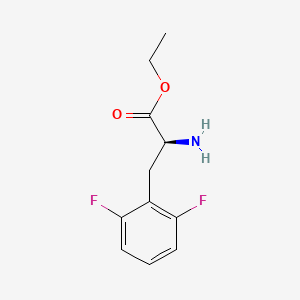![molecular formula C27H20BN3O2 B13133150 [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid: is a boronic acid derivative characterized by its complex aromatic structure. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of boronic acid functionality allows it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate nitrile and amine precursors under acidic or basic conditions.
Aromatic Substitution: The phenyl groups are introduced via electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation.
Boronic Acid Introduction: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of an aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, often employing continuous flow reactors for better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenols or quinones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The aromatic rings can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it invaluable for forming biaryl compounds, which are common in pharmaceuticals and natural products.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry
In the materials science industry, this compound can be used to create advanced materials with specific electronic, optical, or mechanical properties. It is also used in the development of sensors and catalysts.
Wirkmechanismus
The mechanism by which [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The triazine ring and phenyl groups provide stability and electronic properties that facilitate these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Biphenylboronic Acid: Contains two phenyl groups connected by a single bond.
Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid is unique due to its combination of a triazine core with multiple phenyl groups and a boronic acid functionality. This structure provides a balance of reactivity and stability, making it versatile for various synthetic applications.
Eigenschaften
Molekularformel |
C27H20BN3O2 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
[3-[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C27H20BN3O2/c32-28(33)24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18,32-33H |
InChI-Schlüssel |
ZOFSYEJTHURSGW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


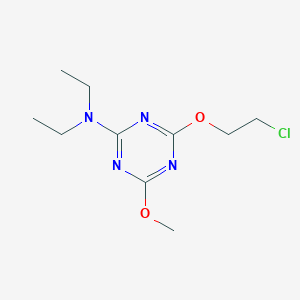
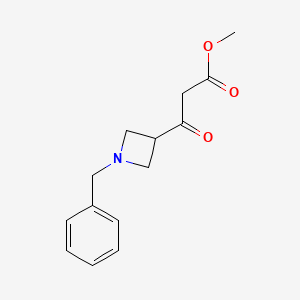
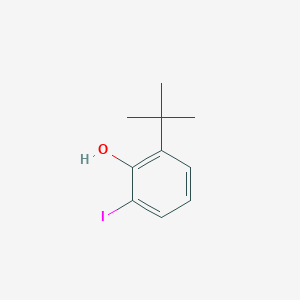
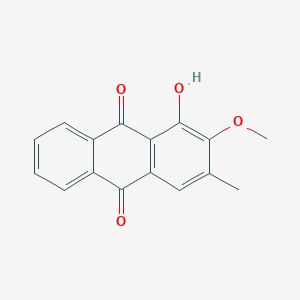
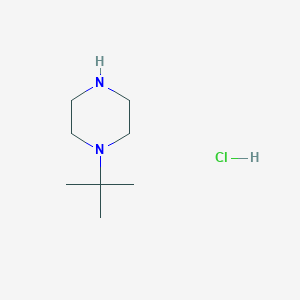
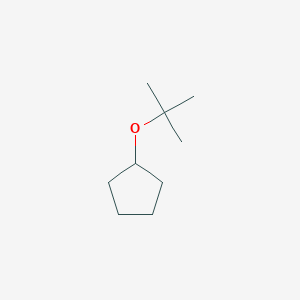
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
